molecular formula C9H11N3O B8310857 3,7-Dimethyl-2-hydroxymethylimidazo[4,5-b]pyridine

3,7-Dimethyl-2-hydroxymethylimidazo[4,5-b]pyridine

Cat. No.: B8310857
M. Wt: 177.20 g/mol
InChI Key: ODMAAIYYPOLMCL-UHFFFAOYSA-N
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Description

3,7-Dimethyl-2-hydroxymethylimidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

(3,7-dimethylimidazo[4,5-b]pyridin-2-yl)methanol

InChI

InChI=1S/C9H11N3O/c1-6-3-4-10-9-8(6)11-7(5-13)12(9)2/h3-4,13H,5H2,1-2H3

InChI Key

ODMAAIYYPOLMCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)N(C(=N2)CO)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A procedure similar to that described in Preparation 15 was repeated, except that 5.00 g of 2-hydroxymethyl-7-methyl-3H-imidazo[5,4-b]pyridine, 1.34 g of sodium hydride (as a 55% by weight dispersion in mineral oil), 2.0 ml of methyl iodide and 120 ml of dimethylformamide were used, to give the title compound as a crude product. This crude product was purified by column chromatography through silica gel, using a gradient elution method, with mixtures of ethyl acetate and methanol in ratios ranging from 1:0 to 10:1 by volume as the eluent, to give 4.4 g of the title compound, melting at >300° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A procedure similar to that described in Preparation 15 was repeated, except that 5.00 g of 2-hydroxymethyl-7-methyl-3H-imidazo[4,5-b]pyridine, 1.34 g of sodium hydride (as a 55% by weight dispersion in mineral oil), 2.0 ml of methyl iodide and 120 ml of dimethylformamide were used, to give the title compound as a crude product. This crude product was purified by column chromatography through silica gel, using a gradient elution method, with mixtures of ethyl acetate and methanol in ratios ranging from 1:0 to 10:1 by volume as the eluent, to give 4.4 g of the title compound, melting at >300° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

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